![molecular formula C24H28N4O6S2 B2759096 3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-99-1](/img/structure/B2759096.png)

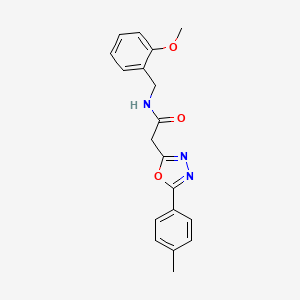

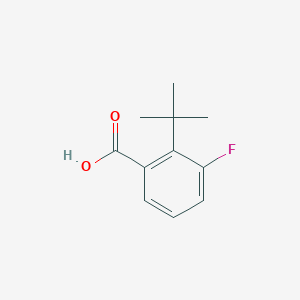

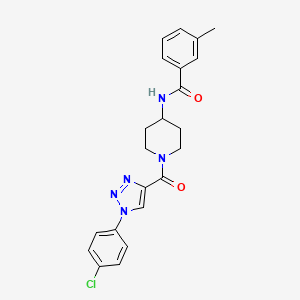

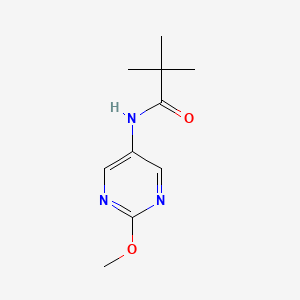

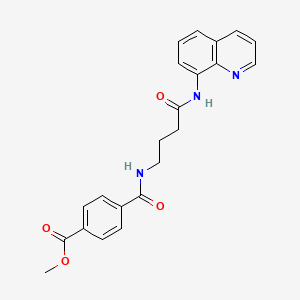

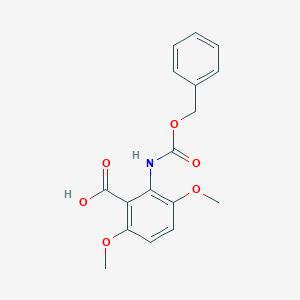

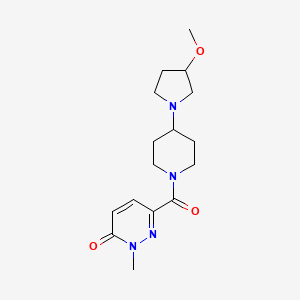

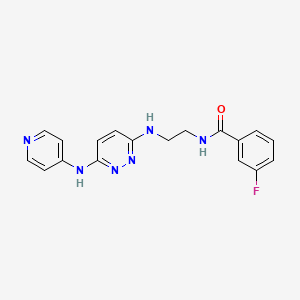

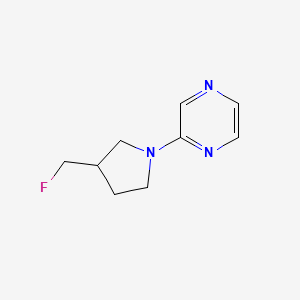

3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H28N4O6S2 and its molecular weight is 532.63. The purity is usually 95%.

BenchChem offers high-quality 3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Medicinal Chemistry

Research on benzodifuran, triazines, oxadiazepines, and thiazolopyrimidines derivatives, including those derived from visnaginone and khellinone, demonstrates significant anti-inflammatory and analgesic activities. These compounds exhibit cyclooxygenase inhibition, suggesting potential for the development of new therapeutic agents. The synthesis of these compounds involves complex chemical reactions, highlighting the role of heterocyclic chemistry in discovering new medicinal compounds (Abu‐Hashem et al., 2020).

Photoinduced Molecular Rearrangements

The study of photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles offers insights into synthetic methodologies leading to 1,2,4-thiadiazoles. This research is critical for understanding the mechanisms behind molecular rearrangements and for developing new synthetic routes in organic chemistry (Vivona et al., 1997).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups reveal promising properties for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them suitable for use as photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Agents

A class of benzamide derivatives has been synthesized and evaluated for their antimicrobial efficacy. Some compounds showed significant antibacterial and antifungal activities, indicating potential applications in combating infectious diseases (Priya et al., 2006).

Nematocidal Activities

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Certain compounds demonstrated effective mortality rates against Bursaphelenchus xylophilus, suggesting potential for agricultural applications (Liu et al., 2022).

Mécanisme D'action

Target of Action

Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the molecular structure of this compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the function of these targets.

Biochemical Pathways

Given the known targets of tmp-containing compounds, it can be inferred that this compound might affect pathways related tocell division (tubulin) , protein folding (Hsp90) , oxidative stress (TrxR) , gene expression (HLSD1) , bone morphogenetic protein signaling (ALK2) , drug efflux (P-gp) , and cell proliferation (platelet-derived growth factor receptor β) .

Result of Action

Given the known targets of tmp-containing compounds, it can be inferred that this compound might have effects such asinhibition of cell division , disruption of protein folding , alteration of oxidative stress responses , changes in gene expression , modulation of bone morphogenetic protein signaling , inhibition of drug efflux , and regulation of cell proliferation .

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6S2/c1-5-32-18-12-15(13-19(33-6-2)21(18)34-7-3)22(30)26-23-27-28-24(36-23)35-14-20(29)25-16-8-10-17(31-4)11-9-16/h8-13H,5-7,14H2,1-4H3,(H,25,29)(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQJJLGAACYBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2759018.png)

![2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2759023.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2759032.png)

![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2759036.png)